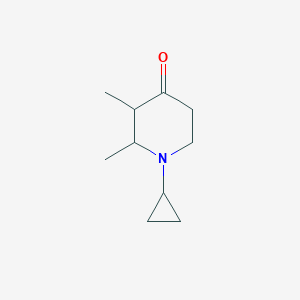
1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one is a piperidine derivative with a hydroxyl group attached to the propyl chain. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpiperidin-4-one with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Formation of 1-(3-oxopropyl)-2,3-dimethylpiperidin-4-one.
Reduction: Formation of 1-(3-hydroxypropyl)-2,3-dimethylpiperidin-4-ol.
Substitution: Formation of 1-(3-chloropropyl)-2,3-dimethylpiperidin-4-one.
Applications De Recherche Scientifique
1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group and the piperidinone ring play crucial roles in its binding affinity and activity. The compound may modulate specific pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one can be compared with other piperidine derivatives, such as:
1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-ol: Similar structure but with an additional hydroxyl group on the piperidinone ring.
1-(3-Chloropropyl)-2,3-dimethylpiperidin-4-one: Similar structure but with a chlorine atom instead of a hydroxyl group.
2,3-Dimethylpiperidin-4-one: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
1-(3-hydroxypropyl)-2,3-dimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-9(2)11(5-3-7-12)6-4-10(8)13/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLJZHRSNXUBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B7784297.png)





![4-(9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-yl)morpholine](/img/structure/B7784328.png)


![2-(4-chlorophenyl)-9-methyl-7-(2-pyridyl)-6,7-dihydro-5H-pyrazolo[3,4-h]quinazoline](/img/structure/B7784340.png)
![diethyl 2-[amino(hydrazinyl)methylidene]propanedioate](/img/structure/B7784348.png)

![4-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784357.png)
![2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE](/img/structure/B7784374.png)
